molecular formula C29H42N7O18P3S B1245459 4-Hydroxyphenylacetyl-CoA

4-Hydroxyphenylacetyl-CoA

Cat. No. B1245459
M. Wt: 901.7 g/mol
InChI Key: GPCAQTOAAYEBGJ-CECATXLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxyphenylacetyl-CoA is a member of phenylacetyl-CoAs. It has a role as a mouse metabolite. It derives from a phenylacetyl-CoA and a 4-hydroxyphenylacetic acid.

Scientific Research Applications

1. Biofuel and Bioplastic Production

  • Methane-Based Biosynthesis of 4-Hydroxybutyrate and Bioplastics : Utilizing Methylosinus trichosporium OB3b, researchers have engineered strains to synthesize 4-Hydroxybutyrate (4-HB) from methane, which can be used in industrial applications like bioplastics production (Nguyen & Lee, 2021).

2. Metabolic Pathways and Disease Understanding

  • Catabolism of 4-Hydroxyacids : The study explored the metabolism of various 4-hydroxyacids, revealing new pathways and their potential implications in diseases like 4-hydroxybutyric aciduria and cerebral dysfunction in subjects ingesting 4-hydroxybutyrate (Zhang et al., 2009).

3. Environmental Impact

  • Carbon Dioxide Assimilation in Archaea : A study on Metallosphaera sedula showed the use of 4-hydroxybutyrate in carbon dioxide assimilation, impacting our understanding of global carbon cycling (Berg et al., 2007).

4. Biochemical Reactions in Microorganisms

  • Anaerobic Oxidation of Phenylacetate and 4-Hydroxyphenylacetate : Research on denitrifying Pseudomonas sp. has shed light on the anaerobic degradation pathways of phenylacetate and 4-hydroxyphenylacetate, crucial in understanding the microbial degradation of natural aromatic compounds (Mohamed et al., 1993).

5. Coenzyme A Synthesis

  • Extracellular 4'-Phosphopantetheine as a Source for Intracellular Coenzyme A Synthesis : This study reveals a novel mechanism for cells to adjust intracellular CoA levels using exogenous CoA, impacting our understanding of CoA-related diseases and therapies (Srinivasan et al., 2015).

6. Pharmaceutical Applications

  • Elevating 4-Hydroxycoumarin Production : Demonstrating a strategy to alleviate thioester intermediate hydrolysis, this study enhances the production of 4-hydroxycoumarin, a precursor to oral anticoagulants and rodenticides (Shen et al., 2017).

7. Penicillin Synthesis

  • Enzymatic Synthesis of Penicillins : Research on the acylation of 6-aminopenicillanic acid with various acyl-CoA derivatives, including 4-hydroxyphenylacetyl-CoA, highlights its role in the synthesis of different penicillins (Alonso et al., 1988).

properties

Product Name

4-Hydroxyphenylacetyl-CoA

Molecular Formula

C29H42N7O18P3S

Molecular Weight

901.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate

InChI

InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-19(38)31-9-10-58-20(39)11-16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-12-18-23(53-55(43,44)45)22(40)28(52-18)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,18,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t18-,22-,23-,24+,28-/m1/s1

InChI Key

GPCAQTOAAYEBGJ-CECATXLMSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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